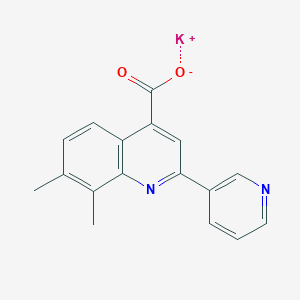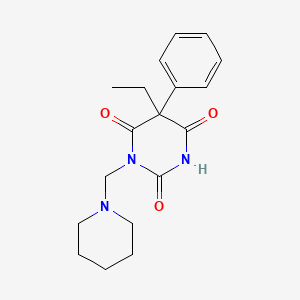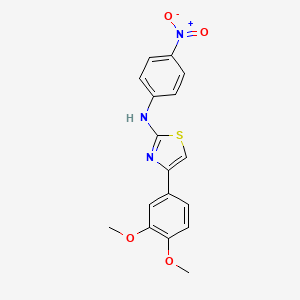
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, also known as DMQK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQK is a quinoline derivative that has been synthesized via a number of methods, and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of protein kinase C, which is an enzyme that plays a key role in the regulation of cell growth and survival. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to exhibit fluorescence properties that can be used for the detection of metal ions.
Biochemical and Physiological Effects:
potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of protein kinase C, the induction of apoptosis in cancer cells, and the detection of metal ions. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has a number of advantages for use in lab experiments, including its ability to selectively inhibit protein kinase C, its fluorescent properties for the detection of metal ions, and its potential applications in photodynamic therapy. However, potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for research on potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate, including its potential applications in the treatment of cancer, its use as a fluorescent probe for the detection of metal ions, and its potential as a photosensitizer for photodynamic therapy. Further research is also needed to fully understand the mechanism of action of potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate and to explore its potential applications in other fields.
Métodos De Síntesis
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate can be synthesized using a number of methods, including the Pfitzinger reaction and the Friedländer reaction. The Pfitzinger reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to form the quinoline ring system. The Friedländer reaction involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the quinoline ring system.
Aplicaciones Científicas De Investigación
Potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has been shown to exhibit a range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein kinase C, and as an inhibitor of the growth of cancer cells. potassium 7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylate has also been shown to have potential applications in the field of photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively kill cancer cells.
Propiedades
IUPAC Name |
potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2.K/c1-10-5-6-13-14(17(20)21)8-15(19-16(13)11(10)2)12-4-3-7-18-9-12;/h3-9H,1-2H3,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMUHUVVZGTDPH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)[O-])C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13KN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)

![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)

![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)
